4-ethoxy-3-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO5S/c1-2-21-13-4-3-11(9-12(13)15)22(18,19)16-10-14(17)5-7-20-8-6-14/h3-4,9,16-17H,2,5-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSFXPWZSFXBRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCOCC2)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]benzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The acyl group is then reduced to an alkane using a reducing agent like zinc amalgam in hydrochloric acid (Clemmensen reduction).
Nitration: The benzene ring is nitrated using a mixture of concentrated nitric and sulfuric acids.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-3-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro substituent.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
4-ethoxy-3-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-ethoxy-3-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The fluoro substituent can enhance the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below highlights key structural analogs and their substituents, which influence biological activity and physicochemical properties:
Q & A
Q. What are the common synthetic routes for preparing 4-ethoxy-3-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]benzene-1-sulfonamide, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, starting with functionalization of the benzene sulfonamide core. Key steps include:
- Sulfonamide coupling : Reacting a fluorinated benzene sulfonyl chloride with the hydroxylated tetrahydropyran-methylamine derivative under controlled pH (8–9) and temperature (0–5°C) to minimize side reactions .
- Protection/deprotection strategies : Use of tert-butyldimethylsilyl (TBDMS) groups to protect the hydroxyl group on the tetrahydropyran ring during coupling, followed by deprotection with tetrabutylammonium fluoride (TBAF) .
- Characterization : Intermediates are validated via HPLC (≥95% purity) and NMR (¹H/¹³C, COSY, HSQC) to confirm regioselectivity and stereochemistry .
Q. Which analytical techniques are most effective for structural elucidation of this compound?
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., ethoxy at C4, fluoro at C3) and confirms the tetrahydropyran-methylamine linkage via coupling constants (e.g., 3JHF for fluoro-aromatic coupling) .
- X-ray crystallography : Resolves absolute configuration, particularly for the tetrahydropyran ring’s hydroxyl group and sulfonamide orientation (e.g., C–S–N bond angles ~105°) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching C₁₅H₂₁FNO₅S) .
Q. How can researchers assess the solubility and stability of this compound under experimental conditions?
- Solubility profiling : Use dynamic light scattering (DLS) in buffers (pH 1–10) and solvents (DMSO, ethanol). Hydrophilic sulfonamide groups enhance aqueous solubility, while the ethoxy group increases lipophilicity .
- Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis of the sulfonamide group is a major degradation pathway in acidic conditions .
Advanced Research Questions
Q. What reaction mechanisms explain the selectivity of fluorination and ethoxy group introduction in this compound?
- Electrophilic aromatic substitution (EAS) : Fluorination occurs via a directed ortho-metalation (DoM) approach using LDA (lithium diisopropylamide), where the sulfonamide group acts as a directing group .
- Ethoxy introduction : Williamson ether synthesis with ethyl bromide and a phenolic intermediate, catalyzed by K₂CO₃ in DMF at 80°C . Competing pathways (e.g., over-alkylation) are minimized by slow addition of ethyl bromide .
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies often arise from:
- Purity variations : Impurities (e.g., residual DMSO) in biological assays can skew IC₅₀ values. Validate purity via LC-MS before assays .
- Assay conditions : Buffer composition (e.g., Tris vs. PBS) affects sulfonamide ionization. Standardize pH to 7.4 and include negative controls with structurally similar inert compounds .
Q. What computational methods are suitable for predicting this compound’s interaction with enzyme targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model binding to carbonic anhydrase IX (CA IX), a common sulfonamide target. Key parameters:
- Grid box : Centered on Zn²+ active site (20 ų).
- Scoring function : MM-GBSA for binding free energy estimation .
Q. How can researchers design experiments to evaluate enzyme inhibition kinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
